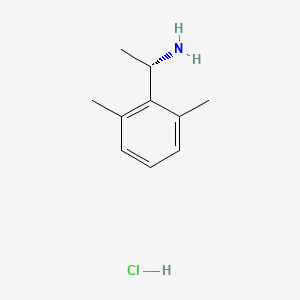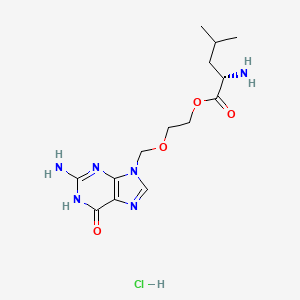
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is a chemical compound with the molecular formula C8H12N2O2·2HClThis compound is typically found as a white to light yellow powder or crystal and is known for its applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves the reaction of 2,4-diaminophenol with ethylene oxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino groups can yield primary or secondary amines .
Applications De Recherche Scientifique
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride
- 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride
- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
Uniqueness
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is unique due to its specific functional groups and reactivity. The presence of both hydroxy and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its dihydrochloride form enhances its solubility and stability, which is advantageous for various applications .
Propriétés
Numéro CAS |
126596-25-6 |
|---|---|
Formule moléculaire |
C8H13ClN2O2 |
Poids moléculaire |
204.65402 |
Synonymes |
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
